molecular formula C19H15N3O3S B2571492 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate CAS No. 1203381-18-3

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Cat. No. B2571492
CAS RN: 1203381-18-3
M. Wt: 365.41
InChI Key: WHWOUWLIXFGHDE-UHFFFAOYSA-N
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Description

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

One study explores the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, highlighting the effectiveness of certain chemical structures in protecting mild steel in acidic environments. These compounds demonstrate significant corrosion inhibition through both physical and chemical adsorption mechanisms, suggesting that structurally related compounds, such as the one , could offer similar benefits in materials science and engineering applications (Ammal, Prajila, & Joseph, 2018).

Electrochromic Materials

Another application is found in the synthesis of novel copolymers containing carbazole and their electrochromic properties. These compounds are utilized in the development of materials that change color in response to electric fields, which can be applied in smart windows, displays, and other electronic devices. The research indicates that incorporating thiophene and imidazole units into copolymers enhances their electrochromic properties, suggesting potential for the compound in the development of advanced electrochromic materials (Aydın & Kaya, 2013).

Antimicrobial and Anticancer Agents

Derivatives of benzimidazole, thiazole, and imidazole have been evaluated for their biological activities, including antimicrobial and anticancer properties. These studies reveal that structurally similar compounds possess significant activity against a variety of bacterial and cancer cell lines, indicating that “(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate” could also have potential applications in medicinal chemistry and drug development (Unangst et al., 1994).

Environmental Biotechnology

The biotransformation of benzothiophene by isopropylbenzene-degrading bacteria showcases the potential for chemical compounds to undergo microbial degradation, leading to less harmful products. This research underscores the importance of understanding the environmental fate and biodegradability of chemical compounds, including those with structural similarities to the compound (Eaton & Nitterauer, 1994).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(imidazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-19(15-5-3-14(4-6-15)11-22-8-7-20-13-22)24-12-16-10-17(25-21-16)18-2-1-9-26-18/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWOUWLIXFGHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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